Cas no 2228417-58-9 (7-(2-methyloxiran-2-yl)-1H-indole)

7-(2-methyloxiran-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 7-(2-methyloxiran-2-yl)-1H-indole
- EN300-1771302
- 2228417-58-9
-
- インチ: 1S/C11H11NO/c1-11(7-13-11)9-4-2-3-8-5-6-12-10(8)9/h2-6,12H,7H2,1H3
- InChIKey: SKQKAYZEJJMMOK-UHFFFAOYSA-N
- SMILES: O1CC1(C)C1C=CC=C2C=CNC=12
計算された属性
- 精确分子量: 173.084063974g/mol
- 同位素质量: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 28.3Ų
7-(2-methyloxiran-2-yl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771302-5.0g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1771302-0.1g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1771302-0.5g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1771302-1.0g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1771302-0.05g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1771302-5g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1771302-1g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1771302-2.5g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1771302-0.25g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1771302-10g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 10g |
$4236.0 | 2023-09-20 |
7-(2-methyloxiran-2-yl)-1H-indole 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
7-(2-methyloxiran-2-yl)-1H-indoleに関する追加情報
7-(2-Methyloxiran-2-yl)-1H-indole: A Comprehensive Overview
7-(2-Methyloxiran-2-yl)-1H-indole, also known by its CAS number 2228417-58-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an indole ring system with a substituted oxirane (epoxide) group. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds. The presence of the oxirane group introduces additional complexity and potential reactivity to the molecule.
The synthesis of 7-(2-methyloxiran-2-yl)-1H-indole involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts and novel coupling reactions to construct the indole framework more efficiently. These advancements not only improve the scalability of the synthesis but also pave the way for further modifications to the molecule.
The structural uniqueness of 7-(2-methyloxiran-2-yl)-1H-indole makes it a valuable tool in medicinal chemistry. The indole ring is known for its ability to interact with various biological targets, such as enzymes and receptors, due to its aromaticity and hydrogen bonding capabilities. The oxirane group, on the other hand, introduces electrophilic sites that can participate in nucleophilic attacks, making the molecule versatile in terms of reactivity.
Recent research has highlighted the potential of 7-(2-methyloxiran-2-yl)-1H-indole as a lead compound in drug discovery. Studies have demonstrated its ability to modulate key biological pathways associated with diseases such as cancer and neurodegenerative disorders. For example, in vitro experiments have shown that this compound can inhibit the activity of certain kinases involved in cell proliferation and survival. These findings suggest that further exploration into its pharmacological properties could lead to novel therapeutic agents.
In addition to its biological applications, 7-(2-methyloxiran-2-yl)-1H-indole has also been studied for its chemical reactivity. The oxirane ring is particularly susceptible to ring-opening reactions under acidic or basic conditions, which can be exploited in various synthetic transformations. Recent work has focused on using this reactivity to construct more complex molecules with potential bioactive properties.
The study of 7-(2-methyloxiran-2-yl)-1H-indole has also benefited from advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have enabled researchers to gain deeper insights into the molecule's structure and behavior at the molecular level. Furthermore, computational modeling has been employed to predict the compound's interactions with biological targets, providing valuable guidance for experimental studies.
In conclusion, 7-(2-methyloxiran-2-yl)-1H-indole, with its unique structure and versatile reactivity, represents an exciting area of research in organic chemistry and pharmacology. Its potential applications span from drug discovery to advanced material synthesis. As research continues to uncover new insights into its properties and functions, this compound is likely to play an increasingly important role in both academic and industrial settings.
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